molecular formula C12H18N2O3 B14911586 N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B14911586
M. Wt: 238.28 g/mol
InChI Key: WPOYJYYLCPMNTO-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-3-methylbutan-2-one with 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of a suitable condensing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of high-throughput screening and optimization techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide
  • 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide

Uniqueness

N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific structural features and the presence of both hydroxyl and carbonyl functional groups. These features contribute to its diverse reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C12H18N2O3/c1-7(6-15)9(3)14-12(17)10-5-4-8(2)13-11(10)16/h4-5,7,9,15H,6H2,1-3H3,(H,13,16)(H,14,17)

InChI Key

WPOYJYYLCPMNTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)NC(C)C(C)CO

Origin of Product

United States

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